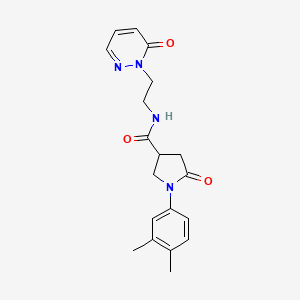
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine core and incorporates both a dimethylphenyl and a pyridazinone moiety, suggesting diverse applications in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as acetic anhydride and various bases for deprotonation. The reaction conditions require careful temperature control and the use of solvents like ethanol or dichloromethane to optimize yields and purity .
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic effects by inhibiting specific pathways involved in pain perception. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors relevant to these pathways .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways, showing promising results comparable to standard inhibitors .
Table 1: In Vitro Biological Activity Data
In Vivo Studies
Animal model studies have demonstrated the compound's potential as an analgesic and anti-inflammatory agent. For example, in rodent models, it exhibited significant reduction in pain responses when administered at therapeutic doses .
Case Study: Analgesic Activity in Rodent Models
A study evaluated the analgesic effects of the compound using the formalin test in mice. Results indicated a significant decrease in pain behavior compared to control groups, suggesting effective analgesic properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine core and substituents can significantly affect biological activity. Compounds with additional functional groups showed enhanced potency against target enzymes, highlighting the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-5-6-16(10-14(13)2)22-12-15(11-18(22)25)19(26)20-8-9-23-17(24)4-3-7-21-23/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYMPBOGALXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













